molecular formula C21H23N3O2 B4238654 N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isobutylnicotinamide

N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isobutylnicotinamide

Cat. No.: B4238654
M. Wt: 349.4 g/mol
InChI Key: UHOJKCKGIMITPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isobutylnicotinamide” is a chemical compound. It is a derivative of quinoline, a nitrogen-containing heterocycle .

Mechanism of Action

N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isobutylnicotinamide is a potent and selective inhibitor of PARP enzymes, which are involved in the repair of DNA damage. When PARP enzymes are inhibited, DNA damage cannot be repaired, leading to cell death. This compound has been shown to be more potent and selective than other PARP inhibitors currently in clinical development.
Biochemical and physiological effects:
This compound has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been shown to enhance the efficacy of DNA-damaging agents in cancer treatment. In clinical trials, this compound has been well-tolerated with manageable side effects.

Advantages and Limitations for Lab Experiments

N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isobutylnicotinamide has several advantages for lab experiments, including its potency and selectivity as a PARP inhibitor, its ability to induce DNA damage and cell death in cancer cells, and its potential to enhance the efficacy of DNA-damaging agents in cancer treatment. However, there are limitations to using this compound in lab experiments, including the need for appropriate controls and the potential for off-target effects.

Future Directions

There are several future directions for the development of N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isobutylnicotinamide, including its potential use in combination with other targeted therapies, its potential use in immunotherapy, and its potential use in other cancer types. Further research is needed to fully understand the mechanism of action of this compound and its potential clinical applications.

Scientific Research Applications

N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isobutylnicotinamide has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment. It has been shown to enhance the efficacy of DNA-damaging agents such as chemotherapy and radiation therapy in various cancer types, including breast, ovarian, and pancreatic cancer. This compound has also been shown to have anti-tumor activity as a single agent in certain cancer types.

Properties

IUPAC Name

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-14(2)12-24(21(26)17-5-4-8-22-11-17)13-18-10-16-7-6-15(3)9-19(16)23-20(18)25/h4-11,14H,12-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOJKCKGIMITPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(CC(C)C)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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